4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole-5-carboxamide core linked to a 1,3,4-thiadiazole moiety via a thioether bridge. Synthetically, its preparation likely involves multi-step coupling reactions, thioether formation, and heterocyclic ring closures, as inferred from analogous methodologies in thiadiazole chemistry .
Properties
IUPAC Name |
4-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O3S3/c1-5-3-7(18-22-5)13-8(20)4-23-12-17-16-11(24-12)14-10(21)9-6(2)15-19-25-9/h3H,4H2,1-2H3,(H,13,18,20)(H,14,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKCZIFYFINTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 1351661-27-2) is a complex heterocyclic compound featuring multiple thiadiazole and isoxazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 395.5 g/mol. The presence of multiple sulfur atoms in the thiadiazole rings contributes to its reactivity and potential biological activity.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. A review highlighted that derivatives of this scaffold exhibit broad-spectrum activity against various pathogens, including both Gram-positive and Gram-negative bacteria . For instance, certain thiadiazole derivatives have shown potent antibacterial effects comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Compound 13b | Antifungal | Candida albicans | |
| Compound 16d | Antibacterial | Staphylococcus aureus | |
| Compound 17d | Antibacterial | Escherichia coli |
Anticancer Properties
Recent studies have focused on the anticancer potential of thiadiazole derivatives. In particular, one study synthesized new 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on various human cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity against cancer cells expressing specific oncogenes .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | K562 (Bcr-Abl positive) | 7.4 | |
| Compound X | MCF-7 (Breast Cancer) | TBD |
Other Biological Activities
In addition to antimicrobial and anticancer activities, compounds with the thiadiazole framework have been reported to possess anti-inflammatory and anticonvulsant properties . The anti-inflammatory activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
The mechanisms underlying the biological activities of thiadiazole derivatives often involve interactions with specific molecular targets:
- Enzyme Inhibition : Many thiadiazole compounds act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Some derivatives may modulate receptor activity related to inflammation or cancer progression.
- DNA Interaction : Certain compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.
Case Studies
One notable case study involved a novel thiadiazole derivative that was synthesized and tested for its ability to inhibit the Bcr-Abl protein kinase in chronic myelogenous leukemia (CML). The compound demonstrated significant inhibitory effects with an IC50 value indicating potent activity against resistant forms of the kinase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s dual thiadiazole framework distinguishes it from simpler heterocyclic analogs. Key structural analogs and their differences are summarized below:
Bioactivity and Structure-Activity Relationships (SAR)
- Dual Thiadiazole Systems : Compounds with multiple sulfur-containing heterocycles (e.g., 1,2,3- and 1,3,4-thiadiazoles) often exhibit enhanced anticancer or antimicrobial activity due to improved membrane permeability .
- Thioether Bridges : Thioether-linked substituents (e.g., in ’s acetamide derivatives) correlate with improved cytotoxicity (IC50 = 1.61–1.98 μg/mL against HepG-2) .
Data Tables
Table 1: Comparative Bioactivity of Thiadiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
